tert-Butyl 3,5-dioxopiperidine-1-carboxylate
Overview
Description
tert-Butyl 3,5-dioxopiperidine-1-carboxylate: is an organic compound with the molecular formula C10H15NO4 and a molecular weight of 213.23 g/mol . It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is characterized by its piperidine ring structure, which is substituted with a tert-butyl ester group and two keto groups at the 3 and 5 positions.
Mechanism of Action
Target of Action
Tert-Butyl 3,5-dioxopiperidine-1-carboxylate is a chemical compound with the CAS number 396731-40-1 It is often used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of active pharmaceutical ingredients.
Mode of Action
As a pharmaceutical intermediate, it likely undergoes further chemical reactions to produce a compound with a specific therapeutic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3,5-dioxopiperidine-1-carboxylate can be synthesized through a multi-step process starting from 2-(benzylamino)ethyl acetate . The general synthetic route involves:
Formation of the Piperidine Ring: The starting material undergoes cyclization to form the piperidine ring.
Introduction of Keto Groups: Oxidation reactions are employed to introduce the keto groups at the 3 and 5 positions.
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 3,5-dioxopiperidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional keto or carboxyl groups.
Reduction: Alcohols or amines depending on the reducing agent used.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 3,5-dioxopiperidine-1-carboxylate is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, it serves as an intermediate in the synthesis of bioactive compounds, including enzyme inhibitors and receptor modulators .
Medicine: The compound is used in the development of drugs, particularly those targeting neurological and metabolic disorders .
Industry: In the industrial sector, it is used in the production of fine chemicals and as a precursor for various functional materials .
Comparison with Similar Compounds
- tert-Butyl 3-oxopiperidine-1-carboxylate
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 2,4-dioxopiperidine-1-carboxylate
Comparison: tert-Butyl 3,5-dioxopiperidine-1-carboxylate is unique due to the presence of two keto groups at the 3 and 5 positions, which imparts distinct chemical reactivity and biological activity compared to similar compounds with different substitution patterns .
Properties
IUPAC Name |
tert-butyl 3,5-dioxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-5-7(12)4-8(13)6-11/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWNDKZADLGFSKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620491 | |
Record name | tert-Butyl 3,5-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
396731-40-1 | |
Record name | tert-Butyl 3,5-dioxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 3,5-dioxo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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